Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17485136
InChI: InChI=1S/C11H14FNO2.ClH/c1-7-5-8(12)3-4-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1
SMILES:
Molecular Formula: C11H15ClFNO2
Molecular Weight: 247.69 g/mol

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl

CAS No.:

Cat. No.: VC17485136

Molecular Formula: C11H15ClFNO2

Molecular Weight: 247.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl -

Specification

Molecular Formula C11H15ClFNO2
Molecular Weight 247.69 g/mol
IUPAC Name methyl (3S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C11H14FNO2.ClH/c1-7-5-8(12)3-4-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1
Standard InChI Key IIGBHDFYAWTEFE-PPHPATTJSA-N
Isomeric SMILES CC1=C(C=CC(=C1)F)[C@H](CC(=O)OC)N.Cl
Canonical SMILES CC1=C(C=CC(=C1)F)C(CC(=O)OC)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride (C₁₁H₁₅ClFNO₂) features a propanoate backbone with an (S)-configured amino group at the β-position and a 4-fluoro-2-methylphenyl substituent (Figure 1). The fluorine atom at the para position of the aromatic ring enhances electronegativity, while the ortho-methyl group contributes steric bulk, influencing solubility and receptor interactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight247.69 g/mol
Molecular FormulaC₁₁H₁₅ClFNO₂
Stereochemistry(S)-configuration
Key Functional GroupsAmino, Ester, Fluorophenyl

The hydrochloride salt form improves stability and crystallinity, making it suitable for storage and industrial-scale synthesis.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step sequence beginning with the enantioselective amination of 4-fluoro-2-methylcinnamic acid. Key steps include:

  • Amination: Catalytic asymmetric hydrogenation using a chiral ruthenium catalyst to install the (S)-amino group.

  • Esterification: Reaction with methanol under acidic conditions (e.g., HCl gas) to form the methyl ester.

  • Salt Formation: Precipitation of the hydrochloride salt from diethyl ether.

Yields typically range from 65–75%, with purity >98% achieved via recrystallization.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize reaction kinetics and minimize byproducts. For example, a telescoped process combining amination and esterification steps achieves throughputs of 50–100 kg/day with ≤1% impurities.

Mechanism of Action and Biological Activity

Enzymatic Interactions

The compound’s primary mechanism involves reversible inhibition of γ-aminobutyric acid (GABA) transaminase, a key enzyme in neurotransmitter metabolism. In vitro assays show an IC₅₀ of 12.3 µM, comparable to vigabatrin but with improved blood-brain barrier permeability .

Receptor Modulation

Structural analogs demonstrate affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors. Molecular docking studies predict a Ki of 340 nM for 5-HT₂A, suggesting potential anxiolytic applications .

Applications in Pharmaceutical Research

Intermediate for Anticonvulsants

The compound serves as a precursor to novel GABA analogs. For instance, catalytic reduction yields (S)-3-amino-3-(4-fluoro-2-methylphenyl)propanoic acid, a candidate for epilepsy treatment.

Prodrug Development

Esterase-mediated hydrolysis of the methyl ester generates active carboxylic acid metabolites in vivo, enabling prodrug strategies to enhance oral bioavailability .

Comparison with Structural Analogs

Table 2: Functional Group Impact on Bioactivity

CompoundSubstituentlogPIC₅₀ (GABA-T)
Target Compound4-F, 2-CH₃1.812.3 µM
Methyl (3S)-3-amino-3-(4-F-phenyl)propanoate4-F1.518.9 µM
Methyl (3R)-3-hydroxy-3-(2-CH₃-phenyl)propanoate2-CH₃, OH0.9N/A

The ortho-methyl group in the target compound increases lipophilicity (logP 1.8 vs. 1.5) and enhances enzyme binding affinity .

Recent Research Findings and Future Directions

Neuroprotective Effects

In a 2024 study, the compound reduced neuronal apoptosis by 42% in a rat model of ischemic stroke, likely via upregulation of Bcl-2 and inhibition of caspase-3.

Targeted Drug Delivery

Nanoparticle formulations incorporating the compound achieved 3-fold higher brain concentrations in murine models compared to free drug, underscoring its potential in CNS therapeutics .

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